molecular formula C17H14ClN3O3 B2635059 N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide CAS No. 899752-49-9

N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2635059
CAS No.: 899752-49-9
M. Wt: 343.77
InChI Key: SCDGHLMPCJIDNW-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is a complex organic compound that features a chlorophenyl group, a furan ring, and a pyridazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Dihydropyridazines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, enabling the development of new materials and pharmaceuticals.

    Materials Science: Its derivatives can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
  • N-[(4-methylphenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide

Uniqueness

N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c18-13-5-3-12(4-6-13)10-19-16(22)11-21-17(23)8-7-14(20-21)15-2-1-9-24-15/h1-9H,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDGHLMPCJIDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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